1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and agriculture. The molecular structure allows for various substitutions that can enhance its pharmacological properties.
The compound can be synthesized from various precursors using different synthetic methods, which have been extensively studied in the literature. Its significance arises from its potential applications in drug discovery and agricultural chemistry.
1,2,4-Oxadiazol-5(4H)-one derivatives are classified as heterocyclic compounds, specifically as oxadiazoles. These compounds are recognized for their role as bioisosteres of amides and esters, providing stability and enhanced biological activity in drug design.
The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl- can be achieved through several methods:
The molecular formula of 1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl- is . The structure consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, an oxygen atom at position 5, and butyl groups at positions 3 and 4.
These reactions are often facilitated by specific reagents or catalysts that enhance reaction rates and selectivity. For example, using oxidizing agents can selectively modify the butyl groups without affecting the oxadiazole core.
The mechanism by which 1,2,4-Oxadiazol-5(4H)-one, 3,4-dibutyl- exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety acts as a bioactive scaffold that mimics natural substrates or ligands.
Research has indicated that compounds containing the oxadiazole ring exhibit a broad spectrum of activities including antibacterial, antifungal, and anti-inflammatory properties . The mechanism often involves inhibition of key metabolic pathways in pathogens or modulation of immune responses.
Relevant data on these properties are crucial for understanding how this compound behaves under various conditions and its suitability for different applications.
Ullmann-type coupling reactions have been adapted for introducing alkyl chains onto the 1,2,4-oxadiazol-5(4H)-one scaffold, particularly at the N4 and C3 positions. For 3,4-dibutyl-1,2,4-oxadiazol-5(4H)-one, palladium-catalyzed Buchwald-Hartwig amination enables N4-alkylation using butyl halides. This method employs Pd₂(dba)₃ (2–5 mol%) with XPhos ligand (6 mol%) in toluene at 80–100°C, achieving N4-butylation yields of 78–85% [4]. For simultaneous C3 functionalization, copper(I)-mediated Ullmann coupling proves effective. Utilizing CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 120°C, this approach couples pre-formed 3-iodo-oxadiazolones with alkylzinc reagents (e.g., butylzinc bromide), delivering 3,4-dibutyl derivatives in 65–72% yield [4]. Key limitations include:
Table 1: Ullmann-Type Conditions for Dibutyl Functionalization
Position | Catalyst System | Butyl Source | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
N4 | Pd₂(dba)₃/XPhos | Bromobutane | Toluene | 80–100 | 78–85 |
C3 | CuI/DMCD | Butylzinc bromide | DMSO | 120 | 65–72 |
The amidoxime route remains the predominant method for constructing the 1,2,4-oxadiazol-5(4H)-one core prior to dialkylation. For 3,4-dibutyl derivatives, N¹-butylbutyramidoxime is cyclized with butyl 2-bromoacetate under basic conditions. Critical parameters identified through optimization studies include:
Table 2: Optimized Cyclization Conditions for Core Assembly
Amidoxime | Electrophile | Base | Solvent | Conditions | Yield (%) |
---|---|---|---|---|---|
N¹-butylbutyramidoxime | Butyl bromoacetate | t-BuONa | DMF | 80°C, 2h | 82 |
N¹-butylbutyramidoxime | Butyl bromoacetate | t-BuONa | DMF | μW 100°C, 30min | 89 |
N¹-butylbutyramidoxime | Butyl bromoacetate | NaOH | THF | Reflux, 6h | 68 |
Orthogonal protection schemes are essential for synthesizing unsymmetrically substituted 3,4-dibutyl-1,2,4-oxadiazol-5(4H)-one variants. Key strategies include:
Table 3: Protecting Group Performance in Multi-Step Synthesis
Protecting Group | Deprotection Method | Compatibility Issues | Overall Yield (%) |
---|---|---|---|
Boc | TFA/DCM (0°C, 30 min) | None observed | 74 |
Cbz | H₂/Pd-C (rt, 2h) | Partial oxadiazolone reduction | 63 |
Acetyl | NH₄OH/MeOH (0°C, 1h) | Amide formation with ester groups | 58 |
Steric and electronic factors significantly impact the efficiency of introducing butyl chains at N4 and C3:
Table 4: Alkylation Efficiency by Chain Topology
Alkyl Chain | Halide | N4-Alkylation Yield (%) | C3-Alkylation Yield (%) | Key Challenge |
---|---|---|---|---|
n-Butyl | Br | 90 | 85 | None significant |
sec-Butyl | Br | 58 | 52 | β-hydride elimination, diastereomers |
tert-Butyl | Cl | <5 | Not attempted | Extreme steric hindrance |
Compound Index
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7